N-{7-oxabicyclo[2.2.1]heptan-2-yl}prop-2-enamide
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Overview
Description
N-{7-oxabicyclo[221]heptan-2-yl}prop-2-enamide is a compound that features a bicyclic structure with an oxirane ring and an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{7-oxabicyclo[2.2.1]heptan-2-yl}prop-2-enamide typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure in a highly stereoselective manner. The reaction conditions often include the use of a solvent such as toluene and a catalyst like Lewis acids to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-{7-oxabicyclo[2.2.1]heptan-2-yl}prop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides and other oxygenated derivatives.
Reduction: Reduction reactions can lead to the opening of the oxirane ring and formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amide group, leading to the formation of different amide derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include epoxides, alcohols, and various amide derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-{7-oxabicyclo[2.2.1]heptan-2-yl}prop-2-enamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{7-oxabicyclo[2.2.1]heptan-2-yl}prop-2-enamide involves its interaction with specific molecular targets and pathways. The oxirane ring can undergo nucleophilic attack, leading to the formation of reactive intermediates that can interact with biological molecules . The amide group can also participate in hydrogen bonding and other interactions that influence the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-{7-oxabicyclo[2.2.1]heptan-2-yl}prop-2-enamide include:
7-oxabicyclo[2.2.1]heptane: A related compound with a similar bicyclic structure but lacking the amide group.
Cantharidin: A natural product with a similar bicyclic structure and known for its biological activity.
Cyclophellitol: Another bicyclic compound with an oxirane ring and known for its enzyme inhibitory properties.
Uniqueness
This compound is unique due to its combination of the oxirane ring and amide group, which imparts distinct chemical reactivity and potential biological activity . This makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
N-(7-oxabicyclo[2.2.1]heptan-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-2-9(11)10-7-5-6-3-4-8(7)12-6/h2,6-8H,1,3-5H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQIFXXPVNJXEGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CC2CCC1O2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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